5,6-Epoxy-13-cis RA Exhibits 12x Lower Potency in Inducing In Vivo Epidermal Hyperplasia Compared to All-trans RA
In a direct head-to-head comparison of retinoid metabolites, 5,6-epoxy retinoic acid (5,6-epoxy RA) demonstrated significantly reduced in vivo potency compared to the parent compound, all-trans retinoic acid (all-trans RA). The relative potencies for inducing epidermal hyperplasia, a key marker of retinoid activity in skin, were calculated using a parallel line assay. The potency of 5,6-epoxy RA was found to be 0.18, compared to the benchmark value of 1.0 for all-trans RA [1]. This quantifies a more than 5-fold reduction in potency.
| Evidence Dimension | Relative potency for inducing epidermal hyperplasia |
|---|---|
| Target Compound Data | 0.18 |
| Comparator Or Baseline | All-trans Retinoic Acid (RA): 1.0 |
| Quantified Difference | 5.6-fold reduction (1.0 / 0.18) |
| Conditions | Hairless mouse skin; daily topical application for 4 days; potency calculated by parallel line assay. |
Why This Matters
This quantitative difference is crucial for in vivo dermatological research, as it allows for precise dose-response modeling and confirms that 5,6-epoxy-13-cis RA is a low-potency metabolite, not a major contributor to the therapeutic effects of its parent drug.
- [1] Reynolds, N. J., et al. (1993). Retinoic Acid Metabolites Exhibit Biological-Activity in Human Keratinocytes, Mouse Melanoma-Cells and Hairless Mouse Skin In-Vivo. The Journal of Pharmacology and Experimental Therapeutics, 266(3), 1636-1642. View Source
